5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
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Overview
Description
5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
The synthesis of 5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiadiazole or pyrimidine rings, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical industries.
Mechanism of Action
The mechanism of action of 5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]thiazoles: These compounds share a similar fused ring structure and exhibit high oxidative stability and unique electronic properties.
Triazole-Pyrimidine Hybrids: These compounds have shown potential in neuroprotective and anti-inflammatory applications.
The uniqueness of 5-Isobutyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61457-19-0 |
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Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(2-methylpropyl)-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4OS/c1-4(2)3-5-9-7(13)6-8(10-5)14-12-11-6/h4H,3H2,1-2H3,(H,9,10,13) |
InChI Key |
GYLDWVWWTDPCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
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